N-(3-chloro-4-fluorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the discovery of VU0418506, a compound with a similar structure, was detailed starting from a common picolinamide core scaffold and evaluation of a number of amide bioisosteres leading to the novel pyrazolo[4,3-b]pyridine head group .Scientific Research Applications
Anti-inflammatory Activity
Research on novel derivatives of N-(3-chloro-4-fluorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide has demonstrated significant anti-inflammatory activity. A study synthesized eight derivatives and tested them for their potential to reduce inflammation. Compounds 10a, 10b, and 10d showed significant anti-inflammatory effects, while 10c exhibited moderate activity. The chemical structures of these compounds were confirmed through 1 H NMR, IR, and Mass spectra analyses (K. Sunder & Jayapal Maleraju, 2013).
Photovoltaic Efficiency and Ligand-Protein Interactions
Another study focused on the spectroscopic and quantum mechanical studies, ligand-protein interactions, and photovoltaic efficiency modeling of some bioactive benzothiazolinone acetamide analogs. The research found that these compounds show good light harvesting efficiency and free energy of electron injection, making them potential photosensitizers in dye-sensitized solar cells (DSSCs). Additionally, molecular docking studies indicated significant binding affinity with Cyclooxygenase 1 (COX1), suggesting potential for therapeutic applications (Y. Mary et al., 2020).
Antitumor Activity
The synthesis and evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings have been explored for their antitumor activity. Several compounds were screened in vitro against a variety of human tumor cell lines, with some showing considerable anticancer activity against specific cancer cell lines. This research highlights the potential of benzothiazolinone acetamide derivatives in cancer treatment (L. Yurttaş et al., 2015).
Organosoluble and High Glass-Transition Temperature Polymers
Investigations into novel arylene ether polymers containing the benzothiazolinone acetamide structure have demonstrated their potential in materials science. These polymers exhibit high glass-transition temperatures and outstanding thermal stability, along with solubility in a wide range of organic solvents. Their transparent and flexible film-forming ability suggests applications in optical materials and high-performance polymers (Wen-Yao Huang et al., 2007).
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF4N2O2S/c18-10-6-9(2-3-11(10)19)23-15(25)7-14-16(26)24-12-5-8(17(20,21)22)1-4-13(12)27-14/h1-6,14H,7H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFKNYDHZABQRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=O)C(S2)CC(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF4N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide |
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